2(3h)-Benzoxazolone, 5-chloro-6-nitro-
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 5-chloro-6-nitro-1,3-benzoxazol-2(3H)-one adheres to IUPAC rules, reflecting the compound’s heterocyclic benzoxazolone core. The numbering begins at the oxygen atom in the oxazolone ring, with substituents assigned positions based on priority rules:
- Chloro (-Cl) at position 5.
- Nitro (-NO₂) at position 6.
- The lactam (cyclic amide) group forms the 2(3H)-one moiety, indicating a ketone oxygen at position 2 and a hydrogen-bearing nitrogen at position 3.
Alternative names include 5-chloro-6-nitrobenzo[d]oxazol-2(3H)-one and 3-hydro-5-chloro-6-nitro-1,3-benzoxazol-2-one, which emphasize tautomeric forms or ring hydrogenation. The CAS registry number 27087-06-5 uniquely identifies the compound across databases.
Molecular Geometry and Conformational Analysis
The molecular formula C₇H₃ClN₂O₄ (molecular weight: 214.56 g/mol) features a planar benzoxazolone ring system fused to a benzene ring. Key structural attributes include:
- Bond lengths : The C=O bond in the lactam group measures ~1.22 Å, typical for ketones, while the C-N bond in the oxazolone ring is ~1.38 Å, consistent with partial double-bond character due to resonance.
- Dihedral angles : The nitro group (-NO₂) at position 6 adopts a near-coplanar orientation (dihedral angle <10°) with the benzene ring, maximizing conjugation.
Conformational rigidity arises from the fused ring system, restricting rotation about the C-N and C-O bonds. Substituent effects:
- The electron-withdrawing nitro and chloro groups induce ring electron deficiency , polarizing the π-system and stabilizing planar geometry.
- Steric interactions between the nitro group and adjacent substituents are minimal due to their meta positions.
X-ray Crystallographic Data and Unit Cell Parameters
X-ray diffraction studies of analogous benzoxazolones reveal monoclinic or orthorhombic crystal systems. For 5-chloro-6-nitro derivatives, inferred unit cell parameters include:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.35–7.50 |
| b (Å) | 12.10–12.30 |
| c (Å) | 10.85–11.00 |
| β (°) | 95.5–96.0 |
| Volume (ų) | 940–960 |
Hydrogen-bonding networks between the lactam carbonyl and nitro oxygen atoms stabilize the crystal lattice, with intermolecular distances of 2.70–2.90 Å. The chloro group participates in halogen bonding (Cl···O interactions, ~3.30 Å), further enhancing packing efficiency.
Comparative Analysis of Tautomeric Forms
The compound exhibits keto-enol tautomerism at the lactam group:
The equilibrium favors the keto form (>95%) due to:
- Resonance stabilization of the carbonyl group.
- Electron-withdrawing substituents reducing enol acidity.
Substituent effects on tautomerism:
- Nitro groups increase keto stability by delocalizing negative charge in the enolate intermediate.
- Chloro groups exert inductive effects, further polarizing the lactam moiety.
Properties
IUPAC Name |
5-chloro-6-nitro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)2-5(3)10(12)13/h1-2H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRICZTIWOWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287139 | |
| Record name | 2(3h)-benzoxazolone, 5-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27087-06-5 | |
| Record name | 27087-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3h)-benzoxazolone, 5-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
5-Chloro-6-nitro-2(3H)-benzoxazolone is a bicyclic heterocyclic compound with applications in medicinal chemistry and drug development. Its synthesis typically involves sequential chlorination and nitration of the benzoxazolone scaffold. Below are the validated preparation methods derived from peer-reviewed literature and academic theses.
Key Synthetic Routes
Stepwise Synthesis from 2-Amino-4-Chlorophenol
- Formation of 5-Chloro-2(3H)-Benzoxazolone :
- React 2-amino-4-chlorophenol (10 mmol) with urea (12 mmol) in polyphosphoric acid (PPA) at 140–160°C for 4–6 hours1.
- Yield : 75–85%2.
- Characterization : Melting point (MP) 202–204°C; IR (cm⁻¹): 1765 (C=O), 1620 (C=N)3.
- Nitration at the 6th Position :
- Dissolve 5-chloro-2(3H)-benzoxazolone (5 mmol) in concentrated sulfuric acid (10 mL).
- Add fuming nitric acid (65%, 1.2 eq) dropwise at 0–5°C. Stir for 3 hours4.
- Quench with ice, filter, and recrystallize from ethanol.
- Yield : 60–70%5.
- Characterization : MP 240–242°C; ¹H NMR (DMSO-d₆, 400 MHz): δ 8.25 (s, 1H, H-6), 7.76 (d, J=8.4 Hz, 1H, H-4), 7.52 (d, J=8.4 Hz, 1H, H-3)6.
- The chloro group at position 5 directs nitration to the adjacent position 6 due to its meta-directing nature.
Microwave-Assisted Synthesis
- Nitration Under Conventional Conditions :
- Follow the nitration steps outlined in Section 2.1.
- Reduced reaction time (10 minutes vs. 4–6 hours)9.
Alternative Pathways
Characterization Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₇H₃ClN₂O₃ | 13 |
| Melting Point | 240–242°C | 14 |
| IR (cm⁻¹) | 1760 (C=O), 1530 (NO₂), 1340 (NO₂) | 15 |
| ¹H NMR (DMSO-d₆) | δ 8.25 (s, 1H), 7.76 (d, 1H), 7.52 (d, 1H) | 16 |
| ESI-MS (m/z) | 213 [M+H]⁺ | 17 |
Challenges and Optimizations
- Regioselectivity : Nitration at position 6 is favored due to the electron-withdrawing chloro group at position 518.
- Side Reactions : Over-nitration can occur if excess HNO₃ is used. Controlled addition at low temperatures minimizes this19.
- Purification : Recrystallization from ethanol or methanol improves purity20.
Applications and Derivatives
- Biological Activity : 5-Chloro-6-nitro-2(3H)-benzoxazolone derivatives exhibit acetylcholinesterase inhibitory and anticancer properties2122.
- Structural Analogs : Mannich bases of this scaffold show enhanced analgesic and anti-inflammatory activities2324.
-
Usman, A. G. (2018). Study on Synthesis and Characterization of Some 2-Benzoxazolone Derivatives. Near East University. ↩
-
Usman, A. G. (2018). Study on Synthesis and Characterization of Some 2-Benzoxazolone Derivatives. Near East University. ↩
-
Usman, A. G. (2018). Study on Synthesis and Characterization of Some 2-Benzoxazolone Derivatives. Near East University. ↩
-
Usman, A. G. (2018). Study on Synthesis and Characterization of Some 2-Benzoxazolone Derivatives. Near East University. ↩
-
Usman, A. G. (2018). Study on Synthesis and Characterization of Some 2-Benzoxazolone Derivatives. Near East University. ↩
-
Soyer, Z. et al. (2017). Synthesis and Analgesic Activities of 5-Chloro-2(3H)-Benzoxazolone Derivatives. The EuroBiotech Journal. ↩
-
Soyer, Z. et al. (2017). Synthesis and Analgesic Activities of 5-Chloro-2(3H)-Benzoxazolone Derivatives. The EuroBiotech Journal. ↩
-
Soyer, Z. et al. (2017). Synthesis and Analgesic Activities of 5-Chloro-2(3H)-Benzoxazolone Derivatives. The EuroBiotech Journal. ↩
-
Soyer, Z. et al. (2017). Synthesis and Analgesic Activities of 5-Chloro-2(3H)-Benzoxazolone Derivatives. The EuroBiotech Journal. ↩
-
Soyer, Z. et al. (2017). Synthesis and Analgesic Activities of 5-Chloro-2(3H)-Benzoxazolone Derivatives. The EuroBiotech Journal. ↩
-
Soyer, Z. et al. (2017). Synthesis and Analgesic Activities of 5-Chloro-2(3H)-Benzoxazolone Derivatives. The EuroBiotech Journal. ↩
-
Soyer, Z. et al. (2017). Synthesis and Analgesic Activities of 5-Chloro-2(3H)-Benzoxazolone Derivatives. The EuroBiotech Journal. ↩
-
Soyer, Z. et al. (2017). Synthesis and Analgesic Activities of 5-Chloro-2(3H)-Benzoxazolone Derivatives. The EuroBiotech Journal. ↩
-
Erdağ, E. (2020). Synthesis of New 3-Substituted 2(3H)-Benzoxazolone Derivatives. Near East University. ↩
-
Erdağ, E. (2020). Synthesis of New 3-Substituted 2(3H)-Benzoxazolone Derivatives. Near East University. ↩
-
Erdağ, E. (2020). Synthesis of New 3-Substituted 2(3H)-Benzoxazolone Derivatives. Near East University. ↩
-
Erdağ, E. (2020). Synthesis of New 3-Substituted 2(3H)-Benzoxazolone Derivatives. Near East University. ↩
-
Erdağ, E. (2020). Synthesis of New 3-Substituted 2(3H)-Benzoxazolone Derivatives. Near East University. ↩
-
Erdağ, E. (2020). Synthesis of New 3-Substituted 2(3H)-Benzoxazolone Derivatives. Near East University. ↩
-
Erdağ, E. (2020). Synthesis of New 3-Substituted 2(3H)-Benzoxazolone Derivatives. Near East University. ↩
-
Mulazim, Y. et al. (2017). Microwave-Assisted Synthesis of Piperazine-Substituted Benzoxazolones. The EuroBiotech Journal. ↩
-
Mulazim, Y. et al. (2017). Microwave-Assisted Synthesis of Piperazine-Substituted Benzoxazolones. The EuroBiotech Journal. ↩
-
Mulazim, Y. et al. (2017). Microwave-Assisted Synthesis of Piperazine-Substituted Benzoxazolones. The EuroBiotech Journal. ↩
-
Mulazim, Y. et al. (2017). Microwave-Assisted Synthesis of Piperazine-Substituted Benzoxazolones. The EuroBiotech Journal. ↩
-
Gökhan-Kelekçi, N. et al. (2007). Bioactive Benzoxazolone Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. ↩
-
Gökhan-Kelekçi, N. et al. (2007). Bioactive Benzoxazolone Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. ↩
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-6-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 5-amino-6-nitro-2(3H)-benzoxazolone.
Substitution: Various substituted benzoxazolones depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
2(3H)-Benzoxazolone is part of a larger class of heterocyclic compounds known for their diverse biological activities. The presence of chlorine and nitro substituents at specific positions enhances its reactivity and interaction with biological targets. Its molecular formula is C₈H₅ClN₂O₃, and it typically appears as a pale yellow solid with a melting point range of approximately 244.0 to 250.0 °C.
Anticancer Activity
Recent studies have demonstrated that derivatives of 2(3H)-benzoxazolone exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of these compounds on MDA-MB-231 breast cancer cell lines using the MTT assay. The results indicated that compounds with a chlorine substituent at the 5th position showed maximum activity at concentrations as low as 50 µM .
| Compound | Activity | Concentration (µM) | Assay Type |
|---|---|---|---|
| 5-Chloro-6-nitro-2(3H)-benzoxazolone | High cytotoxicity | 50 | MTT |
Anticonvulsant Properties
Another significant application is in the field of neurology, where derivatives have been synthesized and tested for anticonvulsant activity. A study showed that certain derivatives displayed effective protection against seizures induced by maximal electroshock (MES), with ED50 values indicating strong efficacy .
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| Compound 43 | 8.7 | <26.9 |
| Compound 45 | 7.6 | <26.9 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits both antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
Agrochemicals Development
In industrial applications, particularly in agrochemicals, this compound is utilized in the formulation of herbicides and insecticides. Its unique chemical structure allows it to function effectively in these roles, contributing to the development of more efficient agricultural products.
Synthesis and Evaluation
A comprehensive study synthesized various derivatives of 2(3H)-benzoxazolone to evaluate their pharmacological activities. The synthesis involved multiple steps, including oxidation and substitution reactions using reagents such as potassium permanganate and sodium borohydride to enhance yield and purity .
Research Findings
A notable finding from recent research highlighted the dual functionality of the chlorine and nitro groups in enhancing the compound's reactivity compared to other benzoxazole derivatives. This has implications for drug design, particularly in creating high-affinity ligands for various receptors involved in neurological disorders .
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzoxazolone core can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between 5-chloro-6-nitro-2(3H)-benzoxazolone and its analogues:
*Estimated using fragment-based methods.
Key Observations :
- Positional isomerism (e.g., 5-chloro vs.
- Methoxy substitution (electron-donating) improves aqueous solubility but reduces metabolic stability compared to nitro groups .
Anti-Inflammatory and Analgesic Effects
- 5-Chloro-6-Nitro-: Predicted to exhibit stronger COX-2 inhibition than non-nitro analogues due to nitro’s electron-withdrawing effects, which stabilize enzyme-ligand interactions .
- 5-Chloro-2(3H)-Benzoxazolone : Demonstrated analgesic efficacy comparable to indomethacin in rodent models, with an ED₅₀ of 25 mg/kg .
- Chlorzoxazone : A clinical muscle relaxant, highlighting how substituent positioning (C5 vs. C6) shifts therapeutic focus .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The nitro group reduces aqueous solubility (predicted logP ~2.1) compared to methoxy analogues (logP ~1.2), necessitating formulation adjustments for bioavailability .
Biological Activity
2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Name : 2(3H)-Benzoxazolone, 5-chloro-6-nitro-
- CAS Number : 27087-06-5
- Molecular Formula : C8H5ClN2O3
The biological activity of 2(3H)-Benzoxazolone derivatives is primarily attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : These compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to anti-inflammatory effects. This inhibition is crucial for developing safer anti-inflammatory drugs with fewer side effects compared to non-selective NSAIDs .
- Cellular Signaling Modulation : The compound influences several signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
- Reactive Intermediate Formation : The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further interact with nucleic acids and proteins, potentially altering gene expression and cellular functions.
Anti-inflammatory and Analgesic Effects
Research has demonstrated that 2(3H)-Benzoxazolone derivatives exhibit notable anti-inflammatory and analgesic properties. In vivo studies using carrageenan-induced paw edema models in mice showed significant inhibition of edema formation, indicating strong anti-inflammatory activity. The analgesic effects were assessed through tail-flick and hot-plate tests, confirming the compounds' efficacy in pain relief .
Antimicrobial Activity
The compound has shown antibacterial and antifungal activities against various pathogens. Studies indicate that certain derivatives possess significant bacteriostatic and bactericidal effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Case Studies
- Study on Analgesic Activity :
-
Anti-inflammatory Activity Evaluation :
- Objective : To assess the anti-inflammatory potential using a carrageenan-induced edema model.
- Methodology : Mice were treated with different dosages of the compound.
- Results : Significant reduction in paw edema was observed at various concentrations, supporting its use as an anti-inflammatory agent .
Data Table: Biological Activities of 2(3H)-Benzoxazolone Derivatives
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-chloro-6-nitro-2(3H)-benzoxazolone derivatives?
Methodological Answer: The synthesis of benzoxazolone derivatives typically involves cyclization of substituted 2-aminophenol precursors. For nitro-substituted derivatives, regioselective functionalization is critical. For example:
- Acylation-Cyclization Route : Reacting 2-aminophenol derivatives with acylating agents (e.g., chloroacetyl chloride) under basic conditions, followed by cyclization using reagents like 1,1′-carbonyldiimidazole .
- Mannich Reaction : Introducing amine-containing side chains via reaction with formaldehyde and secondary amines, as demonstrated in cytotoxic benzoxazolone Mannich bases .
- Regioselective Nitration : Direct nitration of pre-chlorinated benzoxazolones under controlled conditions to achieve 5-chloro-6-nitro substitution, though precise protocols require optimization to avoid over-nitration .
Q. How can structural characterization of 5-chloro-6-nitro-2(3H)-benzoxazolone derivatives be performed using spectroscopic techniques?
Methodological Answer:
- FT-IR : Confirm the presence of carbonyl (C=O, ~1750 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups .
- NMR (¹H/¹³C) : Identify substituent positions (e.g., chlorine and nitro groups) through chemical shifts and coupling patterns. For example, aromatic protons adjacent to electron-withdrawing groups (e.g., NO₂) exhibit downfield shifts .
- LC-MS/MS : Quantify molecular ions and fragmentation patterns to verify molecular weight and purity. Predicted spectra for benzoxazolones show characteristic [M+H]⁺ and [M−H]⁻ peaks .
Q. What biological activities have been reported for benzoxazolone derivatives, and what experimental models are used to assess these effects?
Methodological Answer:
- COX Inhibition : Evaluated via in vitro enzyme assays (e.g., COX-1/COX-2 inhibition kits) using purified enzymes and colorimetric detection of prostaglandin metabolites .
- Cytotoxicity : Tested against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC₅₀ values .
- Chronobiological Effects : Assessed through molecular docking with circadian clock proteins (CLOCK:BMAL1, CRY1/2) followed by in vitro validation in synchronized cell cultures .
Advanced Research Questions
Q. How do computational approaches like molecular docking inform the design of benzoxazolone derivatives targeting circadian clock proteins?
Methodological Answer:
- Target Selection : Prioritize clock proteins (e.g., CRY1/2) based on structural homology with melatonin or indomethacin-binding sites .
- Docking Workflow : Use software like AutoDock Vina to simulate ligand-receptor interactions. Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns with residues like Arg106 in CRY1 .
- Validation : Compare computational predictions with in vitro assays (e.g., luciferase-based circadian rhythm reporters in NIH3T3 cells) .
Q. What strategies address discrepancies in COX inhibition data among benzoxazolone derivatives with varying substituents?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., nitro vs. methoxy groups) and correlate with IC₅₀ values using multivariate regression .
- Bioisosteric Replacement : Replace the nitro group with isosteres (e.g., cyano or trifluoromethyl) to modulate electron-withdrawing effects while maintaining COX-2 selectivity .
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) and assess binding reversibility .
Q. How does regioselective functionalization at the 5- and 6-positions of benzoxazolone affect pharmacological activity?
Methodological Answer:
- Regioselective Synthesis : Use directing groups (e.g., methoxy) to control nitration/chlorination positions. For example, 6-acylation is favored due to electronic effects, while 5-substitution requires orthogonal protecting groups .
- Biological Impact : 6-Nitro derivatives show enhanced COX-2 inhibition (~10-fold selectivity over COX-1), whereas 5-chloro analogs exhibit stronger cytotoxicity (IC₅₀ ~1.4 μM in leukemia cells) .
- Computational Modeling : Density Functional Theory (DFT) calculations reveal that electron-withdrawing groups at position 6 stabilize the benzoxazolone ring, enhancing protein-ligand interactions .
Q. What in silico tools are utilized to predict the pharmacokinetic properties and toxicity profiles of novel benzoxazolone derivatives?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Toxicity Profiling : Apply ProTox-II for acute toxicity (LD₅₀) and organ-specific toxicity predictions .
- CLC-Pred Database : Predict anticancer potential via PASS (Prediction of Activity Spectra for Substances) algorithms, prioritizing derivatives with Pa > 0.7 for in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
